molecular formula C13H12F17NO3S B1614872 Heptadecafluoro-N-(2-hydroxyethyl)-N-propyloctanesulphonamide CAS No. 4236-15-1

Heptadecafluoro-N-(2-hydroxyethyl)-N-propyloctanesulphonamide

Cat. No.: B1614872
CAS No.: 4236-15-1
M. Wt: 585.28 g/mol
InChI Key: NSAFUDAPGVUPIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heptadecafluoro-N-(2-hydroxyethyl)-N-propyloctanesulphonamide is a perfluorinated compound known for its unique properties, including high chemical and thermal stability, and surface activity. These characteristics make it valuable in various industrial applications, particularly as a surfactant and in the production of fluorinated materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heptadecafluoro-N-(2-hydroxyethyl)-N-propyloctanesulphonamide typically involves the reaction of perfluorooctanesulfonyl fluoride with N-ethyl-N-(2-hydroxyethyl)amine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like methanol or chloroform .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the removal of any impurities and by-products .

Mechanism of Action

The mechanism by which heptadecafluoro-N-(2-hydroxyethyl)-N-propyloctanesulphonamide exerts its effects is primarily through its surface-active properties. It reduces surface tension, allowing it to act as an effective surfactant. The molecular targets and pathways involved include interactions with lipid membranes and proteins, which can alter their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Heptadecafluoro-N-(2-hydroxyethyl)-N-propyloctanesulphonamide is unique due to its specific combination of a perfluorinated tail and a sulfonamide group, which imparts exceptional chemical stability and surface activity. This makes it particularly effective in applications requiring high-performance surfactants and materials .

Properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-hydroxyethyl)-N-propyloctane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F17NO3S/c1-2-3-31(4-5-32)35(33,34)13(29,30)11(24,25)9(20,21)7(16,17)6(14,15)8(18,19)10(22,23)12(26,27)28/h32H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSAFUDAPGVUPIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCO)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20195169
Record name N-(2-Hydroxyethyl)-N-propylperfluorooctanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20195169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

585.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4236-15-1
Record name 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluoro-N-(2-hydroxyethyl)-N-propyl-1-octanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4236-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptadecafluoro-N-(2-hydroxyethyl)-N-propyloctanesulphonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004236151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Hydroxyethyl)-N-propylperfluorooctanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20195169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Heptadecafluoro-N-(2-hydroxyethyl)-N-propyloctanesulphonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.996
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Heptadecafluoro-N-(2-hydroxyethyl)-N-propyloctanesulphonamide
Reactant of Route 2
Reactant of Route 2
Heptadecafluoro-N-(2-hydroxyethyl)-N-propyloctanesulphonamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Heptadecafluoro-N-(2-hydroxyethyl)-N-propyloctanesulphonamide
Reactant of Route 4
Reactant of Route 4
Heptadecafluoro-N-(2-hydroxyethyl)-N-propyloctanesulphonamide
Reactant of Route 5
Reactant of Route 5
Heptadecafluoro-N-(2-hydroxyethyl)-N-propyloctanesulphonamide
Reactant of Route 6
Reactant of Route 6
Heptadecafluoro-N-(2-hydroxyethyl)-N-propyloctanesulphonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.